molecular formula C28H29NO5 B11579781 N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,5-dimethoxyaniline

N-[(4E)-6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-2,5-dimethoxyaniline

Cat. No.: B11579781
M. Wt: 459.5 g/mol
InChI Key: CMDXWFGDBAEQRN-UHFFFAOYSA-N
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Description

(4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is a complex organic compound with a unique structure that includes multiple methoxy and ethoxy groups attached to a cyclohepta[c]furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[c]furan core, followed by the introduction of the methoxy and ethoxy groups through various substitution reactions. Common reagents used in these reactions include methanol, ethanol, and appropriate catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, ethanol, and other alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for medical purposes.

Uniqueness

(4E)-N-(2,5-DIMETHOXYPHENYL)-6-(4-ETHOXYPHENYL)-8-METHOXY-1,3-DIMETHYL-4H-CYCLOHEPTA[C]FURAN-4-IMINE is unique due to its specific combination of methoxy and ethoxy groups attached to a cyclohepta[c]furan ring, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-6-(4-ethoxyphenyl)-4-methoxy-1,3-dimethylcyclohepta[c]furan-8-imine

InChI

InChI=1S/C28H29NO5/c1-7-33-21-10-8-19(9-11-21)20-14-24(29-23-16-22(30-4)12-13-25(23)31-5)27-17(2)34-18(3)28(27)26(15-20)32-6/h8-16H,7H2,1-6H3

InChI Key

CMDXWFGDBAEQRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC3=C(C=CC(=C3)OC)OC)C4=C(OC(=C4C(=C2)OC)C)C

Origin of Product

United States

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